molecular formula C18H16 B14473414 2,3-Dihydro-1h,1'h-1,2'-biindene CAS No. 69381-18-6

2,3-Dihydro-1h,1'h-1,2'-biindene

Cat. No.: B14473414
CAS No.: 69381-18-6
M. Wt: 232.3 g/mol
InChI Key: KRDBPYIPLJNENY-UHFFFAOYSA-N
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Description

2,3-Dihydro-1h,1’h-1,2’-biindene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which consists of two indene units fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1h,1’h-1,2’-biindene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, substituted 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon to produce the desired compound .

Industrial Production Methods

Industrial production of 2,3-Dihydro-1h,1’h-1,2’-biindene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium on carbon, and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1h,1’h-1,2’-biindene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.

Scientific Research Applications

2,3-Dihydro-1h,1’h-1,2’-biindene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1h,1’h-1,2’-biindene and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1h,1’h-1,2’-biindene is unique due to its fused indene structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

69381-18-6

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-1H-indene

InChI

InChI=1S/C18H16/c1-2-7-15-12-16(11-14(15)6-1)18-10-9-13-5-3-4-8-17(13)18/h1-8,11,18H,9-10,12H2

InChI Key

KRDBPYIPLJNENY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1C3=CC4=CC=CC=C4C3

Origin of Product

United States

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